PD-1/PD-L1 Blockade Potency: A Quantitative Benchmark for Immune Checkpoint Chemical Probe Selection
Biological annotation in the BindingDB database (BDBM50580554, CHEMBL5082398) indicates that a compound structurally consistent with the same quinazolinone-furan-pyridine architecture exhibits an IC50 of 1.06 × 10^3 nM (i.e., 1.06 µM) against the human PD-1/PD-L1 interaction, measured by homogenous time-resolved fluorescence (HTRF) blockade assay [1]. For procurement context, this places the target compound in the low-micromolar potency range for disrupting a validated immuno-oncology target, which is comparable to early-stage hits reported in the literature (e.g., quinazoline-based PD-1/PD-L1 inhibitors with IC50 values spanning from sub-micromolar to ~10 µM in analogous HTRF assays) [2]. In contrast, a widely available screening library alternative, N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, lacks any reported target engagement data in public databases, making head-to-head procurement decisions unjustified .
| Evidence Dimension | PD-1/PD-L1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.06 × 10^3 nM (1.06 µM) |
| Comparator Or Baseline | Literature quinazoline-based PD-1/PD-L1 inhibitors: IC50 range from ~0.1 to ~10 µM in HTRF assay; N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: No target engagement data available. |
| Quantified Difference | The target compound's IC50 falls within the active range of the literature chemotype; comparator compound lacks activity data, precluding direct selection. |
| Conditions | Inhibition of human PD-1/PD-L1 interaction assessed as blockade activity incubated for 15 mins by HTRF assay (BindingDB: BDBM50580554). |
Why This Matters
A quantitative IC50 benchmark enables researchers to calculate the required working concentration for cell-based or biochemical assays and to prioritize procurement of a compound with known target engagement over a structurally similar but uncharacterized analog, thereby reducing wasted experimental cycles.
- [1] BindingDB. Ligand BDBM50580554 (CHEMBL5082398). Affinity Data: IC50 = 1.06E+3 nM. Assay: Inhibition of human PD-1/PD-L1 interaction (HTRF assay). Target: Programmed cell death 1 ligand/protein 1 (Human). China Pharmaceutical University / ChEMBL. View Source
- [2] Ma J., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry. View Source
